molecular formula C12H11NO2 B3332833 3-(5-methoxy-1H-indol-3-yl)prop-2-enal CAS No. 923293-04-3

3-(5-methoxy-1H-indol-3-yl)prop-2-enal

Cat. No.: B3332833
CAS No.: 923293-04-3
M. Wt: 201.22 g/mol
InChI Key: ONSRRKPJZKYJJU-UHFFFAOYSA-N
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Description

3-(5-Methoxy-1H-indol-3-yl)prop-2-enal (CAS 923293-04-3) is a valuable substituted indole derivative characterized by a conjugated α,β-unsaturated aldehyde (propenal) group at the 3-position of the indole ring and a methoxy substituent at the 5-position . This specific molecular architecture makes it a versatile building block and intermediate for synthesizing pharmaceuticals and other bioactive molecules . The methoxy group enhances electron density in the indole system via resonance, while the propenal moiety introduces significant electrophilic reactivity, making the compound a key precursor for various chemical transformations, including cyclization and functionalization reactions . Key Specifications • CAS Number: 923293-04-3 • Molecular Formula: C12H11NO2 • Molecular Weight: 201.22 g/mol • Purity: ≥95% The compound is closely related to natural indole alkaloids and synthetic analogs with a wide range of biological activities. Its structure serves as a privileged scaffold in medicinal chemistry research, particularly in the exploration of compounds with potential neuroprotective, antioxidant, and monoamine oxidase-B (MAO-B) inhibitory properties, as observed in related indole-3-propionic acid and 5-methoxy-indole derivatives . Handling and Storage: For long-term stability, it is recommended to store the product at -20°C in amber vials to prevent potential photodegradation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-10-4-5-12-11(7-10)9(8-13-12)3-2-6-14/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSRRKPJZKYJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20854284
Record name 3-(5-Methoxy-1H-indol-3-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20854284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923293-04-3
Record name 3-(5-Methoxy-1H-indol-3-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20854284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-3-yl)prop-2-enal can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the condensation of 5-methoxyindole with an appropriate aldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product .

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Reactivity Reference
3-(5-Methoxy-1H-indol-3-yl)prop-2-enal C₁₂H₁₁NO₂ 201.22 5-OCH₃, propenal N/A (reactive aldehyde) Target
3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanal C₁₇H₁₄ClNO 307.75 5-Cl, 2-Ph, propanal Synthesized via acrolein addition
3-(5-Methoxy-1H-indol-3-yl)propanoic acid C₁₂H₁₃NO₃ 219.24 5-OCH₃, propanoic acid CAS 39547-16-5
3-(1-Methyl-2,3-dihydro-1H-indol-5-yl)prop-2-enal C₁₂H₁₃NO 199.24 1-CH₃, dihydroindole, propenal 65°C

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-methoxy-1H-indol-3-yl)prop-2-enal, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions. A common approach involves reacting 5-methoxyindole derivatives with propenal precursors under acidic conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with thiourea derivatives in acetic acid with sodium acetate as a catalyst (3–5 hours, 80–100°C) achieves cyclization and functionalization . Yield optimization requires controlled stoichiometry (1.0–1.1 equiv of aldehyde) and monitoring reaction time to prevent over-oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms the indole backbone and propenal substituents via characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy group at δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 229.1) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or tautomeric forms. Strategies include:

  • Recrystallization : Purify using acetic acid or ethanol to remove byproducts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • Control Experiments : Repeat synthesis under inert atmospheres to exclude oxidation artifacts .

Q. What strategies improve the compound’s stability during long-term storage for bioactivity assays?

  • Methodological Answer :

  • Temperature Control : Store at –20°C in amber vials to prevent photodegradation.
  • Matrix Stabilization : Add antioxidants (e.g., BHT) or lyophilize in phosphate buffer (pH 7.4) .
  • Periodic QC Checks : Use HPLC every 3 months to monitor degradation .

Q. How does the methoxy group at position 5 influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron Donation : The methoxy group increases electron density on the indole ring, enhancing susceptibility to electrophilic substitution at position 2 or 4.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .
  • Experimental Validation : Compare reaction rates with non-methoxy analogs in Friedel-Crafts alkylation .

Experimental Design & Data Analysis

Q. How can researchers address low reproducibility in synthesizing this compound across labs?

  • Methodological Answer :

  • Standardized Protocols : Adopt strict temperature (±2°C) and humidity (<30% RH) controls during reflux .
  • Inter-Lab Calibration : Share reference samples for NMR/MS cross-validation .
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., dimerization products) .

Q. What experimental controls are critical when assessing the compound’s biological activity?

  • Methodological Answer :

  • Negative Controls : Use indole derivatives lacking the propenal group to isolate mechanistic contributions.
  • Solvent Controls : Test DMSO/ethanol vehicle effects on cell viability .
  • Dose-Response Curves : Include 6–8 concentrations (0.1–100 µM) to calculate IC50/EC50 values .

Key Challenges & Future Directions

  • Mechanistic Studies : Elucidate the role of the α,β-unsaturated aldehyde moiety in biological target binding (e.g., via Michael addition assays) .
  • Scalability : Develop flow-chemistry protocols to reduce batch variability .
  • Multi-Omics Integration : Combine transcriptomics and metabolomics to map cellular responses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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